molecular formula C19H20N2O2 B318468 4-([1,1'-biphenyl]-4-ylcarbonyl)-3-ethyl-2-piperazinone

4-([1,1'-biphenyl]-4-ylcarbonyl)-3-ethyl-2-piperazinone

Cat. No.: B318468
M. Wt: 308.4 g/mol
InChI Key: UIFNETQVZLKZMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-([1,1'-biphenyl]-4-ylcarbonyl)-3-ethyl-2-piperazinone is a complex organic compound that features a biphenyl group attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-([1,1'-biphenyl]-4-ylcarbonyl)-3-ethyl-2-piperazinone typically involves the reaction of biphenyl-4-carbonyl chloride with 3-ethylpiperazine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-([1,1'-biphenyl]-4-ylcarbonyl)-3-ethyl-2-piperazinone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents like bromine for the biphenyl group and nucleophiles like amines for the piperazine ring.

Major Products

Scientific Research Applications

4-([1,1'-biphenyl]-4-ylcarbonyl)-3-ethyl-2-piperazinone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-([1,1'-biphenyl]-4-ylcarbonyl)-3-ethyl-2-piperazinone involves its interaction with specific molecular targets. The biphenyl group can interact with hydrophobic pockets in proteins, while the piperazine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Biphenyl-4-carbonyl chloride: A precursor in the synthesis of 4-([1,1'-biphenyl]-4-ylcarbonyl)-3-ethyl-2-piperazinone.

    4,4’-Biphenyldiboronic Acid: Shares the biphenyl core structure but differs in functional groups and applications.

    1-(Biphenyl-4-yl)-3,4,4-trichloro-3-buten-1-one: Another biphenyl derivative with distinct chemical properties and uses

Uniqueness

This compound is unique due to its combination of a biphenyl group and a piperazine ring, which imparts specific chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C19H20N2O2

Molecular Weight

308.4 g/mol

IUPAC Name

3-ethyl-4-(4-phenylbenzoyl)piperazin-2-one

InChI

InChI=1S/C19H20N2O2/c1-2-17-18(22)20-12-13-21(17)19(23)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h3-11,17H,2,12-13H2,1H3,(H,20,22)

InChI Key

UIFNETQVZLKZMO-UHFFFAOYSA-N

SMILES

CCC1C(=O)NCCN1C(=O)C2=CC=C(C=C2)C3=CC=CC=C3

Canonical SMILES

CCC1C(=O)NCCN1C(=O)C2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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